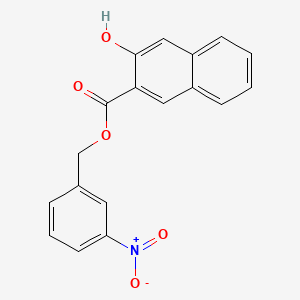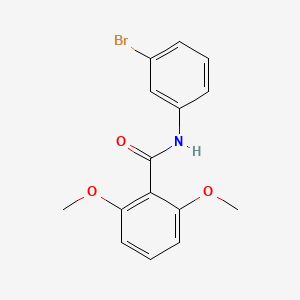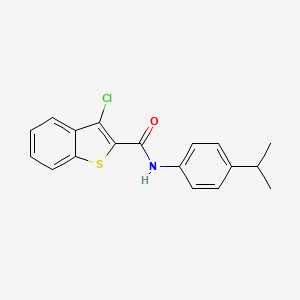![molecular formula C14H13ClN4O B5728359 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of triazolopyrimidines and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not well understood. However, it has been reported to inhibit the activity of CDK2 by binding to its ATP-binding site. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Moreover, it has been suggested that its antibacterial activity is due to its ability to inhibit the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been studied in vitro. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of Gram-positive bacteria. However, its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in drug discovery. It has been reported to exhibit antiproliferative and antibacterial activity, which makes it a potential candidate for cancer therapy and antibacterial agents. However, its limitations include its unknown effects on normal cells and tissues, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is to further study its mechanism of action and its effects on normal cells and tissues. Moreover, its potential applications in drug discovery can be explored further, and its structure-activity relationship can be studied to develop more potent and selective compounds. Additionally, its pharmacokinetic and pharmacodynamic properties can be studied to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been reported in the literature. One of the methods involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-phenylethylamine in the presence of sodium hydride to afford 2-(2-phenylethylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with 1-methyl-1H-1,2,4-triazole-5(4H)-one in the presence of triethylamine to yield 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.
Wissenschaftliche Forschungsanwendungen
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in drug discovery. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a potential target for cancer therapy. Moreover, it has been reported to exhibit antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-12(15)13(20)19-14(16-9)17-11(18-19)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCBDRMVXPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)


![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)



![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
